molecular formula C12H8ClNOS B3015968 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole CAS No. 1152605-99-6

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole

Cat. No. B3015968
M. Wt: 249.71
InChI Key: QQZMSKHWJNTGHQ-UHFFFAOYSA-N
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Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures. For example, 2-Acetylbenzo[b]furan is insoluble in water .

Scientific Research Applications

Synthesis and Biological Agents

A protocol for synthesizing derivatives of this compound, specifically 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, has been developed. These compounds have been screened for antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Fluorescent Probes

A series of novel quinoline derivatives containing 2-(1-benzofuran-2-yl) have been synthesized. These compounds exhibit fluorescence in solution and show potential as blue-green fluorescent probes (Y. Bodke, S. Shankerrao, & H. N. Harishkumar, 2013).

Antimicrobial Activity

Various imidazothiazole derivatives of benzofuran, including those incorporating the 2-(1-benzofuran-2-yl) structure, have been synthesized and shown promising antimicrobial activities (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).

Antiproliferative Activity

Compounds including 2-(1-benzofuran-2-yl) have been synthesized for potential antiproliferative activity against cancer cells. In silico studies suggest these compounds as potential inhibitors of Glucose-6-phosphate dehydrogenase (G6PDH) (S. Santoshkumar et al., 2016).

Molecular Structure Studies

Studies on the molecular structure of similar compounds, such as 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, provide insight into their formation mechanisms (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Antibacterial Polyurethane Coatings

Derivatives of benzofuran and thiazole, like 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have been incorporated into polymers and polymer composites to impart antimicrobial properties, particularly in polyurethane coatings (H. A. El‐Wahab et al., 2014).

Antimicrobial Activities of Novel Derivatives

Novel derivatives like 6-AminoTriazolo-Thiadiazoles integrated with benzofuran have shown promising antimicrobial activities (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Safety And Hazards

The safety and hazards of benzofuran compounds can also vary widely. For example, (5-Bromo-1-benzofuran-2-yl)methanol may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNOS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZMSKHWJNTGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole

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